2-(2-bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole
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Overview
Description
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both a benzene ring and a thiazole ring. This specific compound is characterized by the presence of a bromo group and two methoxy groups attached to the phenyl ring, which is further connected to a benzothiazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole typically involves multiple steps. One common method starts with the bromination of 4,5-dimethoxybenzaldehyde to produce 2-bromo-4,5-dimethoxybenzaldehyde. This intermediate is then reacted with 2-aminothiophenol under acidic conditions to form the desired benzothiazole compound . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as manganese dioxide (MnO2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(2-bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole stands out due to its unique benzothiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-18-12-7-9(10(16)8-13(12)19-2)15-17-11-5-3-4-6-14(11)20-15/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNDABIXHNLYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3S2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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